

Application Notes: Synthesis and Evaluation of Substituted Pyrazole-Carboxamides as Insecticides

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Compound of Interest	
Compound Name:	3-chloro-1H-pyrazole
Cat. No.:	B178544
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Introduction

Substituted pyrazole-carboxamides represent a prominent and widely utilized class of compounds in agricultural chemistry, primarily due to their potent insecticidal properties.^[1] Many commercial insecticides, such as Tolfenpyrad and Fluralaner, are based on this chemical scaffold.^{[2][3][4]} Their mode of action often involves the disruption of vital biological processes in insects, most notably mitochondrial respiration or neurotransmission.^{[1][5]}

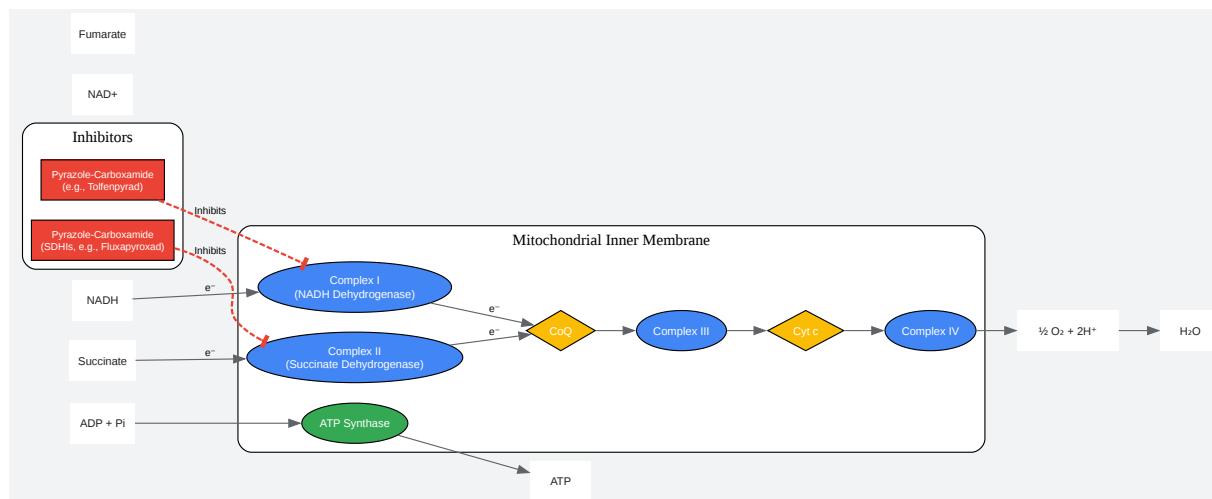
The core structure consists of a pyrazole ring linked to a carboxamide moiety. The versatility of this scaffold allows for extensive chemical modification at various positions on the pyrazole ring and the amide nitrogen. These modifications significantly influence the compound's spectrum of activity, potency, and selectivity against different pest species.^{[2][3]} For instance, the substitution pattern can determine whether a compound exhibits higher insecticidal or fungicidal activity.^{[1][6]} This document provides an overview of the synthetic strategies, detailed experimental protocols, and biological evaluation methods for developing novel pyrazole-carboxamide-based insecticides.

Mechanism of Action

A primary mechanism of action for many pyrazole-carboxamide insecticides is the inhibition of the mitochondrial electron transport chain (METC), which is crucial for the production of ATP, the main energy currency of the cell.^{[5][7]} These compounds can act as Mitochondrial Electron

Transport Inhibitors (METIs) by targeting specific complexes within the chain, such as Complex I (NADH:ubiquinone oxidoreductase) or Complex II (Succinate Dehydrogenase, SDH).[1][6][8] By binding to these complexes, they disrupt the electron flow, leading to a collapse of the proton gradient across the inner mitochondrial membrane, cessation of ATP synthesis, and ultimately, cell death and mortality of the insect.[5]

Another key mechanism involves the disruption of the central nervous system. Some pyrazole derivatives act as antagonists of the gamma-aminobutyric acid (GABA) receptor, blocking the GABA-gated chloride channels in neurons.[4][5][9] This interference with neurotransmission leads to hyperexcitation of the insect's nervous system, convulsions, and death.

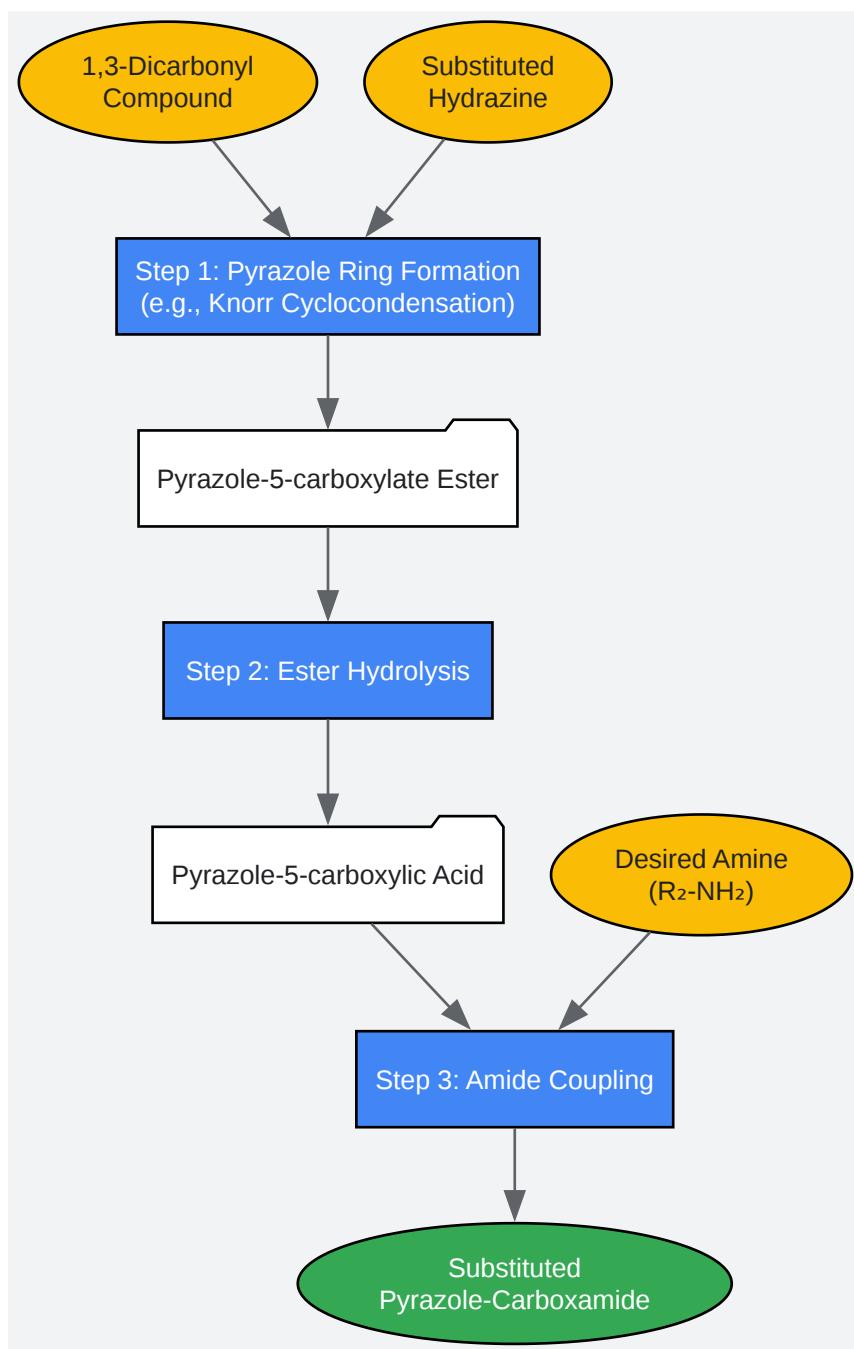


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Caption: Inhibition of Mitochondrial Electron Transport Chain by Pyrazole-Carboxamides.

Synthetic Strategies and Protocols

The synthesis of substituted pyrazole-carboxamides typically follows a convergent approach where the pyrazole core and the amide side-chain are synthesized separately and then coupled. The most common and flexible strategy involves the initial construction of a pyrazole ring bearing a carboxylic acid or ester functional group, which is then activated and reacted with a desired amine to form the final amide product.[10]



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Caption: General Synthetic Workflow for Pyrazole-Carboxamides.

Protocol 1: Synthesis of Ethyl 1,3-Disubstituted-1*H*-pyrazole-5-carboxylate

This protocol describes the Knorr pyrazole synthesis, a classic method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.

- Objective: To synthesize a substituted pyrazole-5-carboxylate ester as a key intermediate.
- Materials:
 - Substituted hydrazine hydrochloride (1.0 eq)
 - β -ketoester (e.g., ethyl 2,4-dioxovalerate) (1.0 eq)
 - Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
 - Sodium acetate (optional, as base)
- Procedure:
 - Dissolve the substituted hydrazine hydrochloride (1.0 eq) and the β -ketoester (1.0 eq) in ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.
 - If using a hydrochloride salt, add sodium acetate (1.1 eq) to neutralize the acid.
 - Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture to room temperature.
 - If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.
 - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure pyrazole-carboxylate ester.

Protocol 2: Hydrolysis of Pyrazole Ester to Carboxylic Acid

This protocol details the conversion of the pyrazole ester to the corresponding carboxylic acid, a necessary precursor for the final amide coupling step.[10]

- Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.[10]

- Materials:
 - Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
 - Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)
 - Tetrahydrofuran (THF) and Water (co-solvent)
 - Hydrochloric acid (HCl), 1M solution
- Procedure:
 - Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).[10]
 - Add the base (LiOH or NaOH, 2.0-3.0 eq) to the solution and stir at room temperature.
 - Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[10]
 - Once complete, remove the THF under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[10]
 - Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
 - Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.[10]
 - Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. This product is often pure enough for the next step without further purification.[10]

Protocol 3: Amide Bond Formation

This protocol describes the final step, coupling the pyrazole carboxylic acid with a selected amine to produce the target pyrazole-carboxamide.

- Objective: To synthesize the final substituted 1H-pyrazole-5-carboxamide.

- Materials:

- Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$) (1.2 - 1.5 eq)
- Substituted amine (1.1 eq)
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Triethylamine (TEA) or Pyridine as base (2.0 - 3.0 eq)

- Procedure:

- Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
- Add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).
- Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to form the acyl chloride.
- Cool the reaction mixture back to 0 °C.
- In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
- Add the amine solution dropwise to the freshly prepared acyl chloride solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[10]
- Upon completion, quench the reaction by adding water.[10]
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.[10]

- Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.[10]

Data Presentation: Insecticidal Activity

The insecticidal activity of newly synthesized compounds is typically evaluated against a panel of relevant agricultural pests. The data is often presented as a percentage of mortality at a given concentration or as an LC₅₀ (lethal concentration required to kill 50% of the test population) value.

Table 1: Representative Pyrazole-Carboxamides and their Insecticidal Activity.

Compound ID	Target Pest	Assay Type	Concentration (mg/kg or µg/mL)	Activity (%) Mortality or LC ₅₀)	Citation
(S)-4a-14	Aphis craccivora (Cowpea aphid)	Foliar Contact	-	LC ₅₀ = 3.8 mg/L	[1]
(S)-4a-14	Plutella xylostella (Diamondback moth)	Foliar Contact	-	LC ₅₀ = 0.9 mg/L	[1]
Ie	Aphis craccivora (Bean aphid)	Foliar Contact	200 mg/kg	100% Mortality	[2][3]
Ij	Helicoverpa armigera (Cotton bollworm)	Stomach Activity	5 mg/kg	60% Mortality	[2][3]
II	Helicoverpa armigera (Cotton bollworm)	Stomach Activity	5 mg/kg	60% Mortality	[2][3]
IIe	Helicoverpa armigera (Cotton bollworm)	Stomach Activity	5 mg/kg	60% Mortality	[2][3]
III	Tetranychus cinnabarinus (Spider mite)	Mitcidal/Ovical	200 mg/kg	95% Mortality	[2][3]
IA-8	Mythimna separata (Oriental armyworm)	-	-	LC ₅₀ comparable to Fluralaner	[4][11]

3d	Termites	-	0.006 µg/mL	LC ₅₀ Value	[12]
3f	Termites	-	0.001 µg/mL	LC ₅₀ Value	[12]
6h	Locusts	-	47.68 µg/mL	LC ₅₀ Value	[12]
SCU2028	Rhizoctonia solani (Fungus)	Antifungal Assay	0.022 mg/L	EC ₅₀ Value	[8]

Note: The specific activities and test conditions can vary significantly between studies. This table provides a comparative summary based on available literature.

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